molecular formula C10H20NO3 B016021 trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl CAS No. 229621-07-2

trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl

Cat. No.: B016021
CAS No.: 229621-07-2
M. Wt: 202.27 g/mol
InChI Key: DGMNMJFNHPPVTA-HTQZYQBOSA-N
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Description

trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl: is a stable nitroxide radical compound. Nitroxides are known for their applications in various fields due to their unique chemical properties, including their ability to act as antioxidants and their use in electron paramagnetic resonance (EPR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2,2,5,5-tetramethylpyrrolidine.

    Oxidation: The precursor undergoes oxidation to form the corresponding nitroxide radical. This step often involves the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Functionalization: The nitroxide radical is then functionalized to introduce the hydroxymethyl groups at the 3 and 4 positions. This can be achieved through reactions with formaldehyde or other suitable reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale oxidation and functionalization reactions would be carried out in specialized reactors with appropriate controls for temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: As a nitroxide radical, trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl can undergo oxidation reactions. It can be oxidized to the corresponding oxoammonium cation.

    Reduction: The compound can be reduced back to the hydroxylamine form using reducing agents like ascorbic acid or sodium borohydride.

    Substitution: The hydroxymethyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

    Reducing Agents: Ascorbic acid, sodium borohydride.

    Substitution Reagents: Formaldehyde, other aldehydes or ketones.

Major Products Formed:

    Oxoammonium Cation: Formed through oxidation.

    Hydroxylamine: Formed through reduction.

    Functionalized Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

    Spin Labeling: Used in EPR spectroscopy for studying molecular dynamics and structures.

    Catalysis: Acts as a catalyst in various organic reactions due to its stable radical nature.

Biology:

    Antioxidant: Protects biological systems from oxidative damage by scavenging free radicals.

    Spin Trapping: Used to detect and identify transient free radicals in biological systems.

Medicine:

    Radioprotection: Provides protection against radiation-induced damage in cells and tissues.

    Therapeutic Agents: Potential use in treating diseases associated with oxidative stress.

Industry:

    Polymer Stabilization: Used as a stabilizer in the production of polymers to prevent degradation.

    Battery Technology: Investigated for use in redox flow batteries due to its stable redox properties.

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidin-1-yloxyl (TEMPO): Another stable nitroxide radical widely used in organic synthesis and as an antioxidant.

    4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with similar applications.

Uniqueness:

    Functional Groups: The presence of hydroxymethyl groups at the 3 and 4 positions provides additional sites for functionalization, making it more versatile for various applications.

    Stability: The compound’s stability as a nitroxide radical makes it suitable for long-term use in different environments.

Properties

CAS No.

229621-07-2

Molecular Formula

C10H20NO3

Molecular Weight

202.27 g/mol

IUPAC Name

[(3R,4R)-1-hydroxy-4-(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C10H20NO3/c1-9(2)7(5-12)8(6-13)10(3,4)11(9)14/h7-8,12-13H,5-6H2,1-4H3/t7-,8-/m1/s1

InChI Key

DGMNMJFNHPPVTA-HTQZYQBOSA-N

SMILES

CC1(C(C(C(N1O)(C)C)CO)CO)C

Isomeric SMILES

CC1([C@@H]([C@H](C(N1[O])(C)C)CO)CO)C

Canonical SMILES

CC1(C(C(C(N1[O])(C)C)CO)CO)C

Synonyms

(3R,4R)-rel-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl
Reactant of Route 2
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl
Reactant of Route 3
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl
Reactant of Route 4
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl
Reactant of Route 5
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl
Reactant of Route 6
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl

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